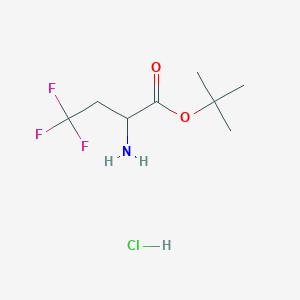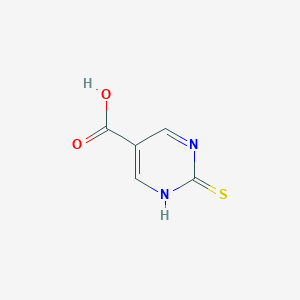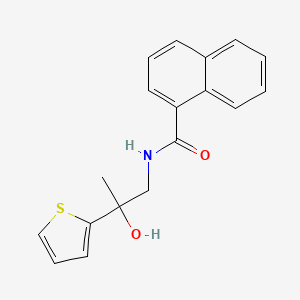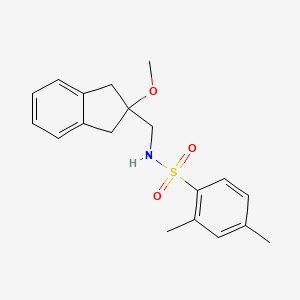![molecular formula C15H10ClFN2OS B2379030 3-[(2-氯苯基)甲基]-6-氟-2-硫代亚甲基-1H-喹唑啉-4-酮 CAS No. 422526-91-8](/img/no-structure.png)
3-[(2-氯苯基)甲基]-6-氟-2-硫代亚甲基-1H-喹唑啉-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one” is a quinazoline derivative . Quinazoline and its derivatives are known for their diverse biological properties and are considered important in the field of pharmaceutical chemistry . They are reported to have various biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be analyzed using various techniques such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy, and single-crystal X-ray diffraction . The optimized geometric parameters and frequency values can be theoretically calculated using DFT/B3LYP method with B3LYP/6–31+G (d,p) basis set .科学研究应用
AMPA受体拮抗剂
包括6-氟-3-(2-氯苯基)喹唑啉-4-酮在内的化合物已被合成,以研究它们对AMPA受体抑制的构效关系(SAR)。这项研究证明了此类化合物作为AMPA受体拮抗剂的潜在用途,效力范围从11 nM到大于10 μM (Chenard等人,2001)。
抗菌性能
喹唑啉-4-酮衍生物已因其抗菌性能而被研究。例如,吡唑基-氧丙基-喹唑啉-4(3H)-酮衍生物的微波合成显示出显着的生物活性,表明它们作为抗菌剂的潜力 (Raval等人,2012)。
晶体结构和抗菌评价
研究了2-苄基硫代-3-(4-氟苯基)-6-甲基-3H-喹唑啉-4-酮的晶体结构和抗菌性能,揭示了其作为抗菌剂的潜力。该研究包括经验公式、体系、空间群、单位参数和温度测量 (Geesi,2020)。
抗癌活性
进行了2,3,7-三取代喹唑啉衍生物的合成和评价,重点针对EGFR酪氨酸激酶。这项研究阐明了喹唑啉酮衍生物在抗癌治疗中的潜力 (Noolvi & Patel,2013)。
利尿剂
合成了新型喹唑啉-4(3H)-酮衍生物以研究它们对利尿活性的影响。这项研究探讨了杂环组合对利尿特性的影响,有助于开发新的利尿剂 (Maarouf等人,2004)。
抗肿瘤活性
研究了三唑喹唑啉酮衍生物的合成、表征和抗肿瘤活性,揭示了它们在对抗癌细胞方面的潜力。该研究包括分子对接和酶抑制率分析 (Zhou等人,2021)。
H1-抗组胺剂
探索了喹唑啉酮衍生物作为H1-抗组胺剂的开发。这项研究提供了对这些化合物在治疗过敏症中的潜在用途的见解 (Alagarsamy & Parthiban,2012)。
作用机制
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid. This intermediate is then reduced to 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid, which is then cyclized with thionyl chloride to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one.", "Starting Materials": [ "2-chlorobenzylamine", "2-fluoro-3-nitrobenzoic acid", "thionyl chloride" ], "Reaction": [ "Step 1: Reaction of 2-chlorobenzylamine with 2-fluoro-3-nitrobenzoic acid in the presence of a coupling agent such as EDCI or DCC to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid.", "Step 2: Reduction of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-nitrobenzoic acid using a reducing agent such as SnCl2 or Fe/HCl to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid.", "Step 3: Cyclization of 3-[(2-chlorophenyl)methyl]-6-fluoro-2-aminobenzoic acid with thionyl chloride in the presence of a base such as pyridine to form 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS 编号 |
422526-91-8 |
产品名称 |
3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
分子式 |
C15H10ClFN2OS |
分子量 |
320.77 |
IUPAC 名称 |
3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21) |
InChI 键 |
IJMSGFMGVOQJTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)


![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)


acetate](/img/structure/B2378960.png)



![2-{(E)-[(3,4-difluorophenyl)imino]methyl}phenol](/img/structure/B2378968.png)
![2-(Cyclobutylmethylsulfanyl)-3-propan-2-ylthieno[3,2-d]pyrimidin-4-one](/img/structure/B2378969.png)
